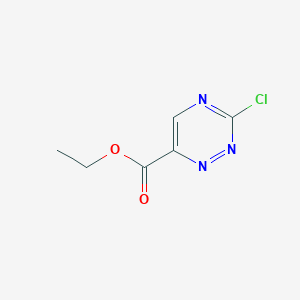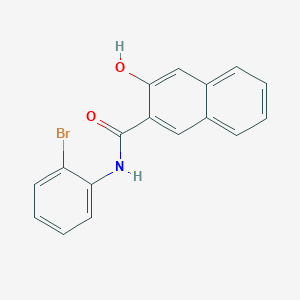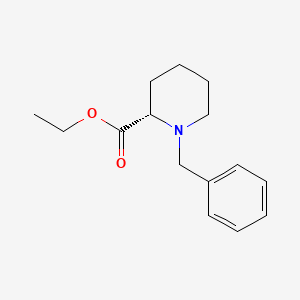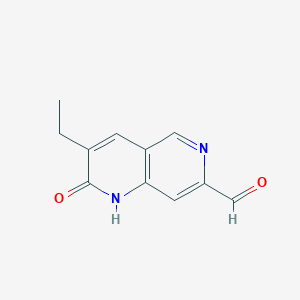![molecular formula C13H12N2O3 B15360168 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide CAS No. 1920638-48-7](/img/structure/B15360168.png)
2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with hydroxyl groups at the 2 and 5 positions and a pyridin-4-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide typically involves the following steps:
Benzamide Formation: The starting material, 2,5-dihydroxybenzoic acid, undergoes amidation with pyridin-4-ylmethylamine under conditions of reflux in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-4-ylmethyl substituent play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-3-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-2-ylmethyl)benzamide
Eigenschaften
CAS-Nummer |
1920638-48-7 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2,5-dihydroxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O3/c16-10-1-2-12(17)11(7-10)13(18)15-8-9-3-5-14-6-4-9/h1-7,16-17H,8H2,(H,15,18) |
InChI-Schlüssel |
KJGNPULECLNGER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)NCC2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[2-(1,18-Dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B15360104.png)
![2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)

![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)



